1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring fused with a cyclopentane carboxylic acid group. The molecular formula is C10H14N2O2, and it has a molecular weight of 194.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or halides in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group, which imparts different chemical properties.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group, used in Suzuki coupling reactions
Uniqueness
1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a pyrazole ring with a cyclopentane carboxylic acid group. This structure provides a balance of rigidity and flexibility, making it suitable for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12-7-4-8(11-12)10(9(13)14)5-2-3-6-10/h4,7H,2-3,5-6H2,1H3,(H,13,14) |
InChI Key |
UUOCMAPDDCPMCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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